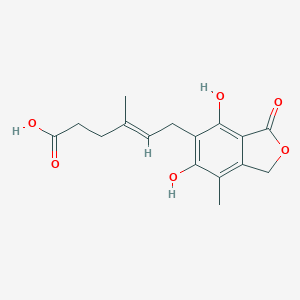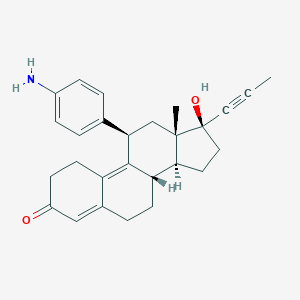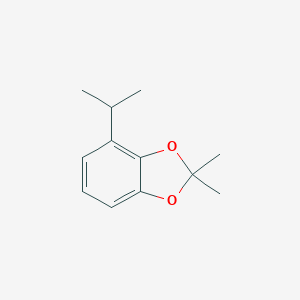
1-Methylimidazole-d3
Übersicht
Beschreibung
1-Methylimidazole is an aromatic heterocyclic organic compound with the formula CH3C3H3N2 . It is a colorless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .
Synthesis Analysis
1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . In a study, copolymers were synthesized using methyl methacrylate (MMA) and 2-allyloxymethyl-1-methylimidazole (AOMMI) monomers at various ratios .Molecular Structure Analysis
The molecular formula of 1-Methylimidazole is C4H6N2 . The average mass is 82.104 Da and the monoisotopic mass is 82.053101 Da .Chemical Reactions Analysis
1-Methylimidazole has been used as a catalyst for the cyclodimerization of acylethynylpyrroles into bis(acylmethylidene)dipyrrolo . It has also been used as a mimic for diverse imidazole-based biomolecules .Physical And Chemical Properties Analysis
1-Methylimidazole is a colorless liquid with a molar mass of 82.10 g/mol . It has a density of 1.03 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
1-Methylimidazole-d3 has been utilized in various synthetic and catalytic applications. For instance, Zaman et al. (2005) demonstrated the use of 1-benzyl-4-methylimidazoles in preparing amino acid mimetics with a C-terminal imidazole, highlighting its role in the synthesis of biologically relevant molecules (Zaman, Kitamura, & Abell, 2005). Additionally, Ding et al. (2005) described an unexpected 1-methylimidazole-catalyzed reaction, underscoring its versatility in organic synthesis (Ding, Ma, Yang, & Wang, 2005).
Molecular Spectroscopy and Structural Studies
Perchard and Novak (1967) explored the vibrational spectra of N-methylimidazole and its deuterated derivatives, including 1-methylimidazole-d3, providing insights into molecular interactions and structures (Perchard & Novak, 1967).
Medical and Biological Applications
In the medical and biological fields, 1-methylimidazole-d3 has been found to be significant. Dias et al. (2018) discussed the pro-apoptotic activity of ruthenium 1-methylimidazole complex on non-small cell lung cancer, illustrating its potential in cancer research (Dias et al., 2018). Additionally, Liu et al. (2007) showed that N-methylimidazole significantly improves the lipase-catalyzed acylation of ribavirin, indicating its role in enzymatic processes (Liu, Wu, Xu, & Lin, 2007).
Material Science and Chemistry
In material science and chemistry, Yingying et al. (2020) highlighted the use of 1-methylimidazole as an additive in creating high-performance reverse osmosis membranes (Yingying et al., 2020). Ooi et al. (2000) investigated the curing mechanisms and kinetics of diglycidyl ether of bisphenol A using 1-methylimidazole as a curing agent, demonstrating its importance in polymer chemistry (Ooi, Cook, Simon, & Such, 2000).
Safety And Hazards
1-Methylimidazole is considered hazardous. It is combustible, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, using only in a well-ventilated area, and wearing personal protective equipment .
Zukünftige Richtungen
1-Methylimidazole and related derivatives have been used as mimic aspects of diverse imidazole-based biomolecules . It is also the precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides . In recent years, there has been great interest in studying the unique physical, chemical, and biological properties of ionic liquids, which allow them to be used as active pharmaceutical agents, for designing multifunctional materials, in different processes and production technologies .
Eigenschaften
IUPAC Name |
1-(trideuteriomethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTWTZJPVLRJOU-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462168 | |
| Record name | 1-Methylimidazole-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylimidazole-d3 | |
CAS RN |
16650-76-3 | |
| Record name | 1-(Methyl-d3)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16650-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylimidazole-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)



